1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Vue d'ensemble

Description

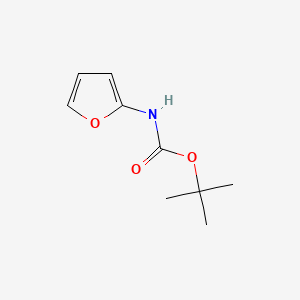

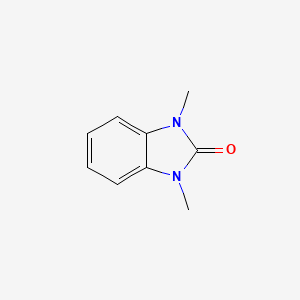

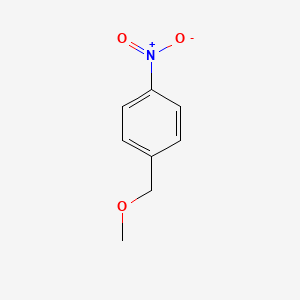

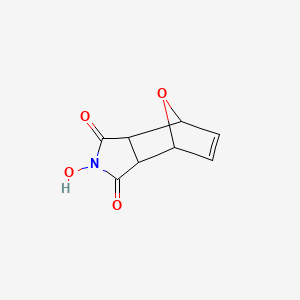

“1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is also known by several synonyms such as N,N’-Dimethylbenzimidazole, 1,3-Dimethylbenzimidazolinone, 1,3-dimethyl-2-benzimidazolone, and others .

Synthesis Analysis

The synthesis of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is well accessible. The cationic benzimidazolium iodide salts can be synthesized in a two-step process . The most often used reagents for the cyclocarbonylation are 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas .

Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is available as a 2D Mol file . When brought onto a Au (111) surface, the derivative anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .

Chemical Reactions Analysis

The main decomposition product of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films . The weight loss corresponds to 39 wt-%, which is again consistent with the loss of methyl iodide, i.e., the decomposition of o -MeO - DMBI to DMBI-P via the cleavage of the H 3 C-O bond .

Physical And Chemical Properties Analysis

The melting point of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is 107-108 °C, and its boiling point is predicted to be around 240.0±7.0 °C . The density is predicted to be approximately 1.182±0.06 g/cm3 . The storage temperature should be in a sealed, dry room .

Applications De Recherche Scientifique

Organic Electronics: n-Type Dopants

In the realm of organic electronics, benzimidazole derivatives like 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one are utilized as n-type dopants . These compounds are integral in the development of Organic Thin Film Transistors (OTFTs) and solar cells (OPVs) . They serve as strong electron donors, enhancing the conductivity and efficiency of electronic devices.

Molecular Machines: Rotors and Motors

The benzimidazole core structure is also explored in the design of molecular machines . Specifically, certain derivatives can anchor to surfaces like gold and exhibit controlled rotational motion when excited with stimuli such as voltage pulses from an STM (Scanning Tunneling Microscope). This property is harnessed to create molecular rotors and motors, which are fundamental components of nanotechnology and molecular machinery .

Pharmacology: Antitumor Agents

Benzimidazole derivatives have been investigated for their potential as antitumor agents . Some studies have focused on synthesizing novel compounds that show moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings could lead to new treatments for cancer.

Synthetic Chemistry: Reductive Transformation

In synthetic chemistry, 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one acts as a reagent for the reductive transformation of organic compounds. This application is crucial for the synthesis of complex molecules and the development of new chemical reactions .

Material Science: Conductivity Enhancement

This compound is also significant in material science, where it is used to enhance the conductivity of materials. As a dopant, it can increase the electrical conductivity of materials, which is beneficial for the development of advanced materials for various technological applications .

Catalysis: Synthesis of Functional Molecules

The benzimidazole moiety is a key component in the synthesis of functional molecules used in catalysis. It plays a role in the regiocontrolled synthesis of substituted imidazoles, which are essential in creating catalysts for chemical reactions .

Mécanisme D'action

Target of Action

It is known to be a strong electron donor molecule , suggesting that it may interact with electron acceptor molecules or systems in its environment.

Mode of Action

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one acts as an n-type dopant . As a dopant, it donates its electrons to the system it is introduced into, thereby increasing the number of charge carriers and enhancing the conductivity of the system .

Biochemical Pathways

Its role as an n-type dopant suggests that it may influence electron transport pathways in the systems it is introduced into .

Pharmacokinetics

It is known to be soluble in established processing solvents , which could potentially influence its bioavailability.

Result of Action

The introduction of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one into a system results in an increase in the system’s conductivity . This is due to the compound’s ability to donate electrons, thereby increasing the number of charge carriers in the system .

Action Environment

The action of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is influenced by environmental factors. It is known to be air stable , suggesting that it retains its functionality in the presence of oxygen and moisture. Furthermore, its solubility in established processing solvents indicates that the choice of solvent can influence its action and efficacy.

Safety and Hazards

Orientations Futures

“1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . It is mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .

Propriétés

IUPAC Name |

1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXCBIUEXCLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282784 | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3097-21-0 | |

| Record name | 3097-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylbenzimidazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)